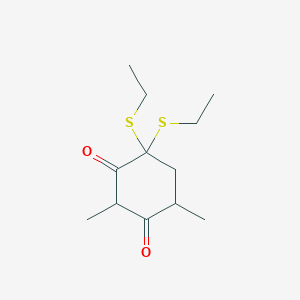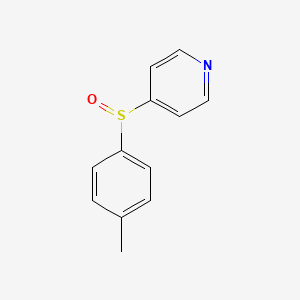
6,6-Dipropyloxan-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6,6-Dipropyloxan-2-one is an organic compound that belongs to the class of oxanones It is characterized by its unique structure, which includes a six-membered ring with two propyl groups attached to the sixth carbon and a ketone functional group at the second position
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6,6-Dipropyloxan-2-one can be achieved through several methods. One common approach involves the cyclization of a suitable precursor, such as a 1,6-diketone, under acidic or basic conditions. The reaction typically requires a catalyst, such as sulfuric acid or sodium hydroxide, and is carried out at elevated temperatures to facilitate the formation of the oxanone ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and increase yield. The process may also include purification steps, such as distillation or recrystallization, to obtain the compound in high purity.
化学反应分析
Types of Reactions
6,6-Dipropyloxan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol, resulting in the formation of 6,6-dipropyloxan-2-ol.
Substitution: The compound can participate in nucleophilic substitution reactions, where the propyl groups or the ketone oxygen can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
科学研究应用
6,6-Dipropyloxan-2-one has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of more complex molecules.
Biology: The compound’s derivatives may have potential biological activity, making it a subject of interest in medicinal chemistry.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
作用机制
The mechanism by which 6,6-Dipropyloxan-2-one exerts its effects depends on its specific application. In chemical reactions, the compound’s reactivity is influenced by the presence of the ketone group and the steric effects of the propyl groups. In biological systems, its mechanism of action may involve interactions with specific enzymes or receptors, although detailed studies are required to elucidate these pathways.
相似化合物的比较
6,6-Dipropyloxan-2-one can be compared with other oxanones and related compounds:
Similar Compounds: Examples include 6,6-dimethyloxan-2-one and 6,6-diethyloxan-2-one, which have similar structures but different alkyl groups.
Uniqueness: The presence of propyl groups in this compound may confer unique properties, such as increased hydrophobicity or altered reactivity, compared to its analogs.
属性
CAS 编号 |
115407-68-6 |
|---|---|
分子式 |
C11H20O2 |
分子量 |
184.27 g/mol |
IUPAC 名称 |
6,6-dipropyloxan-2-one |
InChI |
InChI=1S/C11H20O2/c1-3-7-11(8-4-2)9-5-6-10(12)13-11/h3-9H2,1-2H3 |
InChI 键 |
PFKNXQCMZHDUNX-UHFFFAOYSA-N |
规范 SMILES |
CCCC1(CCCC(=O)O1)CCC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


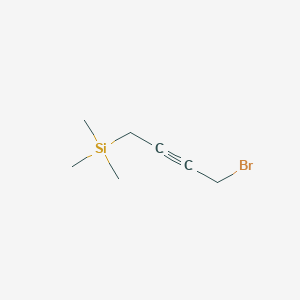
![4'-Octanoyl[1,1'-biphenyl]-4-yl acetate](/img/structure/B14305372.png)

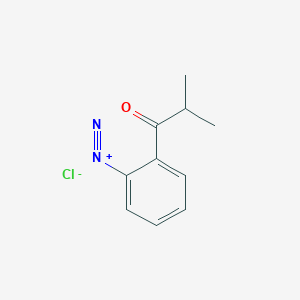
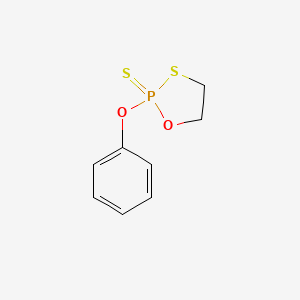

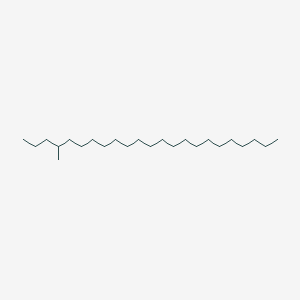
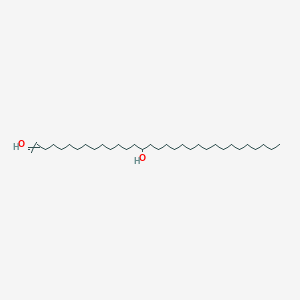
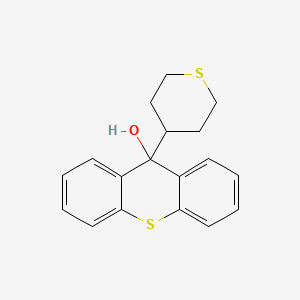
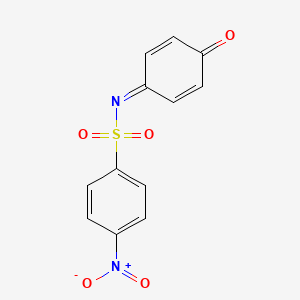
![2-Bromo-7,7,10-trimethyl-5-oxo-6,7,8,10-tetrahydro-5h-benzo[b]pyrido[4,3,2-de][1,8]phenanthrolin-7-ium](/img/structure/B14305427.png)
